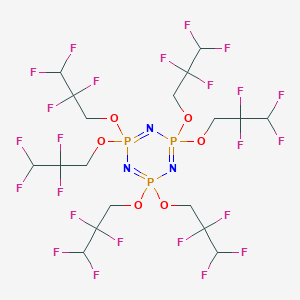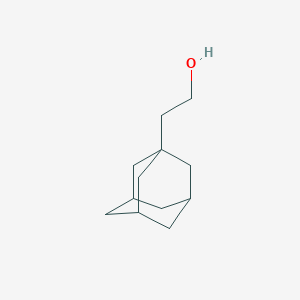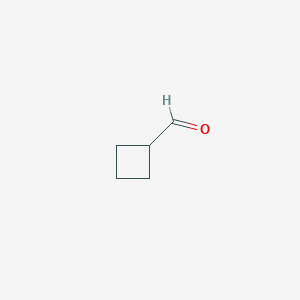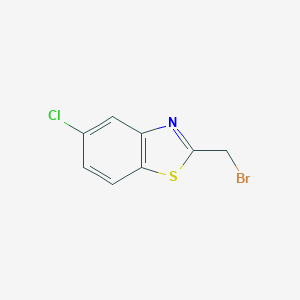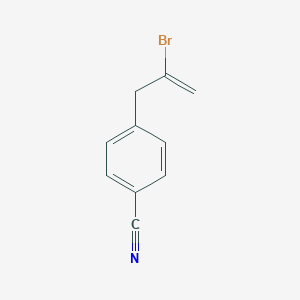
2-Bromo-3-(4-cyanophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(4-cyanophenyl)-1-propene is an organic compound that features a bromine atom, a cyanophenyl group, and a propene backbone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds such as 2-bromo-4-cyanoacetophenone have been used in the synthesis of various bioactive compounds . The role of these targets can vary depending on the specific biochemical pathways they are involved in.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki cross-coupling reactions . In these reactions, the compound interacts with its targets, leading to the formation of new bonds and the creation of new compounds.
Biochemical Pathways
It’s known that similar compounds can be involved in various chemical reactions, such as the suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bonding formation, which can lead to the synthesis of various organic compounds.
Result of Action
The compound’s involvement in reactions such as the suzuki cross-coupling could result in the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-(4-cyanophenyl)-1-propene can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or catalysts. For example, the Suzuki cross-coupling reaction typically requires the presence of a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-cyanophenyl)-1-propene typically involves the bromination of 3-(4-cyanophenyl)-1-propene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-cyanophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiolate ions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used. These reactions are often performed in non-polar solvents like hexane or toluene.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed. These reactions require specific temperature and pH conditions to proceed efficiently.
Major Products Formed
Substitution Reactions: Products include 3-(4-cyanophenyl)-1-propanol, 3-(4-cyanophenyl)-1-propylamine, and 3-(4-cyanophenyl)-1-propylthiol.
Addition Reactions: Products include 2-bromo-3-(4-cyanophenyl)-1-chloropropane, 2-bromo-3-(4-cyanophenyl)-1-bromopropane, and 2-bromo-3-(4-cyanophenyl)-1-iodopropane.
Oxidation and Reduction Reactions: Products include 2-bromo-3-(4-cyanophenyl)-1-propanol and 2-bromo-3-(4-cyanophenyl)-1-propane.
Scientific Research Applications
2-Bromo-3-(4-cyanophenyl)-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for the manufacture of polymers, dyes, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-cyanophenyl-2-bromobutanoate
- 2-Bromo-4-chlorophenyl-2-bromobutanoate
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
2-Bromo-3-(4-cyanophenyl)-1-propene stands out due to its combination of a bromine atom, a cyanophenyl group, and a propene backbone This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJXFRHNXADQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435683 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-40-8 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)

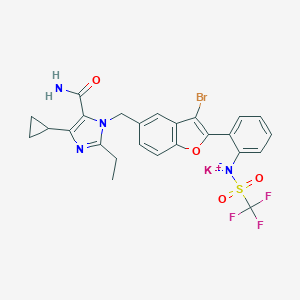
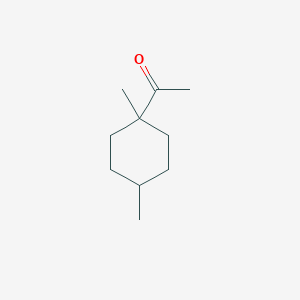
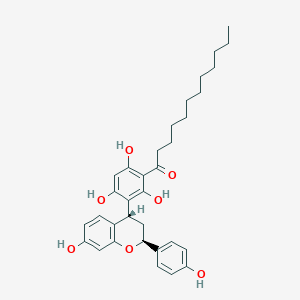

![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
